Arsenic pentaselenide

説明

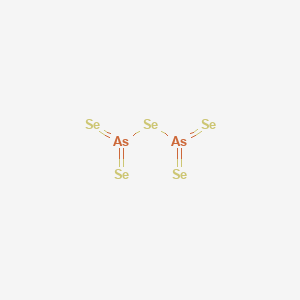

Arsenic pentaselenide is a black, brittle solid with a metallic luster . It has a molecular formula of As2Se5 and a molecular weight of 544.64 . The composition is As 27.51% and Se 72.49% . It is poisonous and decomposes when heated in air . It is soluble in alkali hydroxides and sulfides, but insoluble in water, dilute acids, concentrated hydrochloric acid, alcohol, ether, and carbon disulfide .

Synthesis Analysis

Arsenic pentaselenide can be prepared by melting the correct proportions of arsenic and selenium in a sealed tube containing nitrogen . Another method involves the action of an arsenic salt on a solution of hydrogen selenide .

Chemical Reactions Analysis

Arsenic pentaselenide hydrolyzes in boiling water, giving arsenous acid and sulfur . It oxidizes in air at elevated temperatures producing arsenic oxides .

Physical And Chemical Properties Analysis

Arsenic pentaselenide is a black, brittle solid with a metallic luster . It decomposes when heated in air . It is soluble in alkali hydroxides and sulfides, but insoluble in water, dilute acids, concentrated hydrochloric acid, alcohol, ether, and carbon disulfide .

科学的研究の応用

Arsenic Trioxide in Leukemia Treatment : Arsenic trioxide has been effective in treating acute promyelocytic leukemia, with studies showing its potential to inhibit selenoenzyme thioredoxin reductase, which is crucial for selenium metabolism (Talbot, Nelson, & Self, 2008).

Arsenic in Microbial Metabolism : Certain bacteria can use arsenic and selenium compounds as electron acceptors in anaerobic respiration, impacting the environmental transformation and mobility of these elements (Stolz & Oremland, 1999).

Arsenic and Selenium Toxicity : Research highlights the intricate relationship between arsenic and selenium toxicity, including their interactive effects in humans. This interplay is crucial for understanding their impact on health and the environment (Sun et al., 2014).

Arsenic in Cancer Drugs : Arsenic-based compounds have been historically used in cancer treatment, demonstrating cytotoxic effects that can be leveraged in therapeutic contexts (Dilda & Hogg, 2007).

Environmental Impact of Arsenic : Studies explore the environmental impact of arsenic, including its role in contamination and the challenges in waste management. The behavior of arsenic in various environmental matrices is crucial for addressing pollution and health risks (Leist, Casey, & Caridi, 2000).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

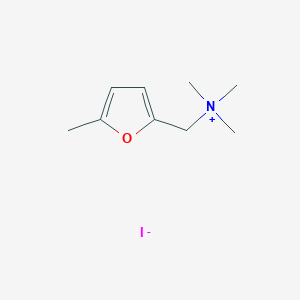

[bis(selanylidene)-λ5-arsanyl]selanyl-bis(selanylidene)-λ5-arsane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/As2Se5/c3-1(4)7-2(5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEOSUFWPIXZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[As](=[Se])(=[Se])[Se][As](=[Se])=[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2Se5 | |

| Record name | arsenic pentaselenide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648871 | |

| Record name | 3-Selanylidene-1lambda~5~,3lambda~5~-diarsaselenane-1,1,3-triselone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arsenic pentaselenide | |

CAS RN |

1303-37-3 | |

| Record name | Arsenic pentaselenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Selanylidene-1lambda~5~,3lambda~5~-diarsaselenane-1,1,3-triselone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARSENIC PENTASELENIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72RPC7E972 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B73128.png)